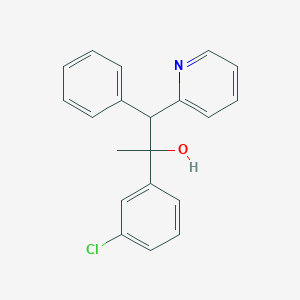

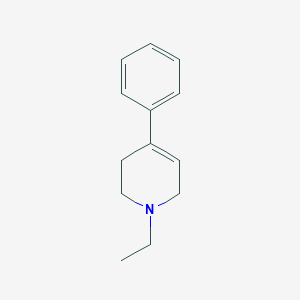

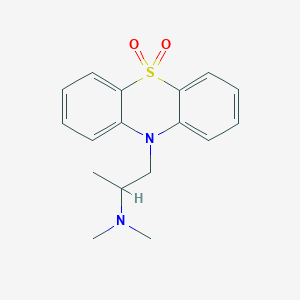

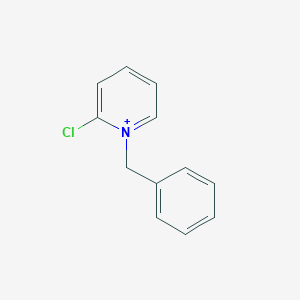

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Further investigation revealed that the contaminant was MPTP, which selectively destroyed dopaminergic neurons in the brain. Since then, MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments.

Aplicaciones Científicas De Investigación

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is particularly useful because it selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the disease and developing new treatments.

Mecanismo De Acción

MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopaminergic neurons by inhibiting mitochondrial respiration. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, which is highly expressed in these neurons. Once inside the neuron, MPP+ is taken up by the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately cell death.

Efectos Bioquímicos Y Fisiológicos

MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and developing new treatments. It selectively destroys dopaminergic neurons in the brain, which is the hallmark of Parkinson's disease. However, there are some limitations to using MPTP in lab experiments. For example, the neurodegenerative process induced by MPTP is rapid and irreversible, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration may not fully recapitulate the complex pathophysiology of Parkinson's disease, which involves multiple cell types and neurotransmitter systems.

Direcciones Futuras

There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new animal models that more accurately reflect the pathophysiology of Parkinson's disease in humans. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, there is a need for better understanding of the role of inflammation in the neurodegenerative process of Parkinson's disease, and the development of new anti-inflammatory therapies. Finally, there is a need for better biomarkers for Parkinson's disease that can aid in early diagnosis and monitoring of disease progression.

Métodos De Síntesis

MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with ethyl iodide in the presence of a strong base. The resulting product is then purified through a series of chromatography steps to obtain pure MPTP.

Propiedades

Número CAS |

13314-63-1 |

|---|---|

Nombre del producto |

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine |

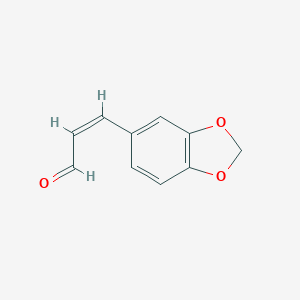

Fórmula molecular |

C13H17N |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

1-ethyl-4-phenyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C13H17N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |

Clave InChI |

YQYRYHNCVCFNHU-UHFFFAOYSA-N |

SMILES |

CCN1CCC(=CC1)C2=CC=CC=C2 |

SMILES canónico |

CCN1CCC(=CC1)C2=CC=CC=C2 |

Otros números CAS |

13314-63-1 |

Sinónimos |

1-ethyl-4-phenyl-1,2,3,6-tetrahydropyridine EPTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)